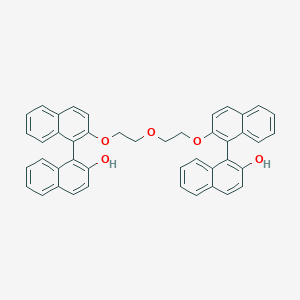![molecular formula C27H22N2OS B287879 N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide](/img/structure/B287879.png)
N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide, also known as NSC745887, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a small molecule inhibitor that has shown promise in the treatment of various diseases, including cancer and inflammation.
作用机制
N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide acts as a small molecule inhibitor by binding to the active site of target proteins. It has been shown to inhibit the activity of various enzymes, including histone deacetylases and proteasomes. By inhibiting these enzymes, N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide can regulate various cellular processes, such as gene expression, protein degradation, and cell cycle progression.
Biochemical and Physiological Effects:
N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting the production of inflammatory cytokines and chemokines. In addition, N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide has been shown to regulate the expression of various genes involved in cellular processes, such as DNA repair, cell cycle progression, and apoptosis.
实验室实验的优点和局限性
N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for high-throughput screening assays. It has also been shown to have good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide also has some limitations, such as its potential toxicity and off-target effects. Therefore, careful dose-response studies and toxicity assays are necessary before using N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide in in vivo studies.
未来方向
N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide has several potential future directions for scientific research. It can be further studied for its potential use in the treatment of various diseases, such as cancer and inflammation. It can also be used as a tool for studying cellular processes, such as gene expression and protein degradation. In addition, N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide can be modified to improve its potency and selectivity, making it a more effective inhibitor for target proteins. Finally, N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide can be used in combination with other drugs to improve its therapeutic efficacy and reduce potential side effects.
合成方法
N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide can be synthesized using a multi-step process that involves the reaction of 1-naphthylamine with 3-(phenylsulfanyl)-1H-indole-2-carbaldehyde, followed by reduction and acetylation. The final product is obtained in good yield and high purity, making it suitable for use in scientific research.
科学研究应用
N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines and chemokines. In addition, N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide has been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
属性
产品名称 |
N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide |
|---|---|
分子式 |
C27H22N2OS |
分子量 |
422.5 g/mol |
IUPAC 名称 |
N-naphthalen-1-yl-N-[(3-phenylsulfanyl-1H-indol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C27H22N2OS/c1-19(30)29(26-17-9-11-20-10-5-6-14-22(20)26)18-25-27(31-21-12-3-2-4-13-21)23-15-7-8-16-24(23)28-25/h2-17,28H,18H2,1H3 |
InChI 键 |
MJAAHPJRUORIHK-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CC1=C(C2=CC=CC=C2N1)SC3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
规范 SMILES |
CC(=O)N(CC1=C(C2=CC=CC=C2N1)SC3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-amino-3,5',7'-trimethyl-2'-oxo-1-phenyl-1,1',3',4-tetrahydrospiro(pyrano[2,3-c]pyrazole-4,3'-[2'H]-indole)-5-carbonitrile](/img/structure/B287796.png)
![5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione](/img/structure/B287797.png)
![10,10'-Bis[9-methoxyphenanthrene]](/img/structure/B287798.png)

![11,13-Dimethyl-15-oxatricyclo[8.2.2.1~4,7~]pentadeca-1(12),4,6,10,13-pentaene](/img/structure/B287801.png)
![12-Azatetracyclo[8.6.2.2~4,7~.0~11,16~]icosa-1(16),4,6,10,17,19-hexaen-13-one](/img/structure/B287804.png)






![1-Chloro-7-{4-[(1-chloro-7-isoquinolinyl)oxy]butoxy}isoquinoline](/img/structure/B287814.png)
![7,8-Dimethyl-4-oxa-8-azatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione](/img/structure/B287819.png)